molecular formula C10H16N3O8P B583198 2'-C-Methyl 5'-Cytidylic Acid CAS No. 386213-38-3

2'-C-Methyl 5'-Cytidylic Acid

Cat. No.: B583198
CAS No.: 386213-38-3
M. Wt: 337.225
InChI Key: ZJFPROVXANKXPJ-VPCXQMTMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-C-Methyl 5’-Cytidylic Acid typically involves the methylation of cytidine monophosphate at the 2’ position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions .

Industrial Production Methods

Industrial production of 2’-C-Methyl 5’-Cytidylic Acid involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2’-C-Methyl 5’-Cytidylic Acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 2’-C-Methyl 5’-Cytidylic Acid, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

2’-C-Methyl 5’-Cytidylic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-C-Methyl 5’-Cytidylic Acid involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, such as RNA polymerase and reverse transcriptase, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-C-Methyl 5’-Cytidylic Acid is unique due to the presence of the methyl group at the 2’ position, which can significantly alter its biochemical properties and interactions compared to other cytidine analogs. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical research .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O8P/c1-10(16)7(14)5(4-20-22(17,18)19)21-8(10)13-3-2-6(11)12-9(13)15/h2-3,5,7-8,14,16H,4H2,1H3,(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFPROVXANKXPJ-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308111
Record name 2′-C-Methyl-5′-cytidylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386213-38-3
Record name 2′-C-Methyl-5′-cytidylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386213-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-C-Methyl-5′-cytidylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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